1H-Benzimidazole, 2-[(phenylmethyl)sulfinyl]-
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Overview
Description
1H-Benzimidazole, 2-[(phenylmethyl)sulfinyl]- is a heterocyclic organic compound with a molecular formula of C14H12N2OS. This compound is part of the benzimidazole family, known for its extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties .
Preparation Methods
The synthesis of 1H-Benzimidazole, 2-[(phenylmethyl)sulfinyl]- typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives under oxidative conditions. One common method includes using sodium metabisulfite as an oxidizing agent in a solvent mixture under mild conditions . The reaction yields high efficiency and purity, making it suitable for industrial production.
Chemical Reactions Analysis
1H-Benzimidazole, 2-[(phenylmethyl)sulfinyl]- undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides.
Common reagents and conditions used in these reactions include mild temperatures and solvents like ethanol or dichloromethane.
Scientific Research Applications
1H-Benzimidazole, 2-[(phenylmethyl)sulfinyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant bioactivity, making it a candidate for studying enzyme inhibition and protein interactions.
Medicine: Due to its therapeutic properties, it is investigated for potential use in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 2-[(phenylmethyl)sulfinyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It can also interact with cellular receptors, modulating signal transduction pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
1H-Benzimidazole, 2-[(phenylmethyl)sulfinyl]- is unique compared to other benzimidazole derivatives due to the presence of the sulfinyl group, which imparts distinct chemical and biological properties. Similar compounds include:
1H-Benzimidazole, 2-phenyl-: Lacks the sulfinyl group, resulting in different reactivity and bioactivity.
1H-Benzimidazole, 1-(phenylmethyl)-: Contains a phenylmethyl group at a different position, affecting its chemical behavior and applications.
Properties
IUPAC Name |
2-benzylsulfinyl-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c17-18(10-11-6-2-1-3-7-11)14-15-12-8-4-5-9-13(12)16-14/h1-9H,10H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVABKKHWAAELQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)C2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50545971 |
Source
|
Record name | 2-(Phenylmethanesulfinyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50545971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104340-32-1 |
Source
|
Record name | 2-(Phenylmethanesulfinyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50545971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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